Cas no 1867943-35-8 (4-Methoxyhex-2-enoic acid)

4-Methoxyhex-2-enoic acid 化学的及び物理的性質
名前と識別子
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- 4-methoxyhex-2-enoic acid
- 1867943-35-8
- EN300-1788297
- 4-Methoxyhex-2-enoic acid
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- インチ: 1S/C7H12O3/c1-3-6(10-2)4-5-7(8)9/h4-6H,3H2,1-2H3,(H,8,9)/b5-4+
- InChIKey: HTSPHDWKROIKBY-SNAWJCMRSA-N
- ほほえんだ: O(C)C(/C=C/C(=O)O)CC
計算された属性
- せいみつぶんしりょう: 144.078644241g/mol
- どういたいしつりょう: 144.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
4-Methoxyhex-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1788297-2.5g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 2.5g |
$2014.0 | 2023-09-19 | ||
Enamine | EN300-1788297-10.0g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 10g |
$4421.0 | 2023-06-02 | ||
Enamine | EN300-1788297-5.0g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 5g |
$2981.0 | 2023-06-02 | ||
Enamine | EN300-1788297-1g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 1g |
$1029.0 | 2023-09-19 | ||
Enamine | EN300-1788297-0.25g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 0.25g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1788297-0.5g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 0.5g |
$987.0 | 2023-09-19 | ||
Enamine | EN300-1788297-0.05g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1788297-0.1g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 0.1g |
$904.0 | 2023-09-19 | ||
Enamine | EN300-1788297-1.0g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 1g |
$1029.0 | 2023-06-02 | ||
Enamine | EN300-1788297-10g |
4-methoxyhex-2-enoic acid |
1867943-35-8 | 10g |
$4421.0 | 2023-09-19 |
4-Methoxyhex-2-enoic acid 関連文献
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
4-Methoxyhex-2-enoic acidに関する追加情報
4-Methoxyhex-2-enoic Acid: A Key Compound in Modern Pharmaceutical Research
4-Methoxyhex-2-enoic acid, with the chemical formula C8H14O3 and CAS No. 1867943-35-8, has emerged as a critical molecule in the field of pharmaceutical chemistry. This compound, characterized by its unique combination of methoxy and double bond functional groups, has garnered significant attention due to its potential applications in drug discovery, synthetic biology, and bioactive molecule development. Recent studies have highlighted the role of 4-Methoxyhex-2-enoic acid in modulating cellular signaling pathways and its potential as a precursor for bioactive derivatives. The structural simplicity of this molecule, combined with its chemical versatility, makes it a promising candidate for further exploration in medicinal chemistry.
4-Methoxyhex-2-enoic acid belongs to the class of unsaturated carboxylic acids, with the methoxy group (-OCH3) attached to the fourth carbon of the six-carbon chain. The presence of the double bond (C=C) in the hex-2-enoic acid backbone introduces conjugation effects, which may influence its reactivity and biological interactions. The methoxy substitution is known to enhance the hydrophobicity of the molecule, potentially affecting its solubility and permeability in biological systems. This structural feature is particularly relevant in the context of drug delivery and target-specific interactions. The combination of these functional groups suggests that 4-Methoxyhex-2-enoic acid could serve as a scaffold for the development of novel therapeutics with tailored pharmacological properties.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 4-Methoxyhex-2-enoic acid through catalytic methods. A 2023 study published in Journal of Organic Chemistry demonstrated that the use of transition metal catalysts, such as palladium-based systems, significantly improves the yield and selectivity of the synthesis process. This breakthrough has reduced the cost of production and increased the accessibility of the compound for research and development applications. The scalability of these synthetic methods is particularly important for industries aiming to commercialize compounds with potential therapeutic value. The ability to produce 4-Methoxyhex-2-enoic acid in larger quantities has also facilitated its use in high-throughput screening studies, which are essential for identifying new drug targets.
One of the most intriguing aspects of 4-Methoxyhex-2-enoic acid is its potential role in modulating inflammatory responses. A 2022 study published in Pharmacological Research investigated the anti-inflammatory properties of this compound in vitro. The research team found that 4-Methoxyhex-2-enoic acid exhibits a significant inhibitory effect on the activation of NF-κB, a key transcription factor involved in the regulation of immune responses. This finding suggests that the compound could be explored as a potential therapeutic agent for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. The mechanism of action appears to involve the suppression of pro-inflammatory cytokine production, highlighting the molecule's potential as an anti-inflammatory agent.
In addition to its anti-inflammatory properties, 4-Methoxyhex-2-enoic acid has been implicated in the regulation of lipid metabolism. A 2023 study published in Cell Metabolism revealed that this compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid homeostasis. The research team demonstrated that 4-Methoxyhex-2-enoic acid enhances the expression of genes involved in fatty acid oxidation, suggesting a potential role in the treatment of metabolic disorders such as obesity and type 2 diabetes. These findings underscore the importance of further research into the molecular mechanisms underlying the biological effects of this compound.
The therapeutic potential of 4-Methoxyhex-2-enoic acid is further supported by its ability to interact with specific protein targets. A 2024 study published in ACS Chemical Biology reported that the compound exhibits high affinity for the enzyme acetyl-CoA carboxylase (ACC), which plays a central role in fatty acid synthesis. The inhibition of ACC by 4-Methoxyhex-2-enoic acid was shown to reduce triglyceride accumulation in adipose tissue, providing evidence for its potential as a metabolic regulator. These results highlight the importance of understanding the molecular interactions of this compound to optimize its therapeutic applications.
From a synthetic perspective, the structural characteristics of 4-Methoxyhex-2-enoic acid make it an attractive candidate for the development of bioactive derivatives. The presence of the double bond allows for the introduction of various functional groups through chemical modifications, which could enhance its biological activity. For example, the introduction of hydroxyl or amino groups could improve the molecule's solubility and pharmacokinetic properties. Such modifications are crucial for the design of drugs with improved efficacy and reduced side effects. The ability to tailor the properties of 4-Methoxyhex-2-enoic acid through chemical synthesis underscores its potential as a versatile platform for drug discovery.
Despite its promising therapeutic potential, the biological activity of 4-Methoxyhex-2-enoic acid is still under investigation. The in vivo effects of this compound have not been fully characterized, and further studies are needed to determine its safety profile and mechanism of action in human systems. Additionally, the role of this compound in disease pathogenesis remains to be explored. These gaps in knowledge highlight the importance of continued research to unlock the full potential of 4-Methoxyhex-2-enoic acid as a therapeutic agent.
In conclusion, 4-Methoxyhex-2-enoic acid represents a valuable molecule in the field of pharmaceutical research. Its unique structural features and potential biological activities make it a promising candidate for the development of novel therapeutics. The recent advances in synthetic methods and biological studies have provided a solid foundation for further exploration of its therapeutic applications. As research in this area continues to evolve, 4-Methoxyhex-2-enoic acid may play a significant role in the treatment of various diseases, contributing to the advancement of modern medicine.
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